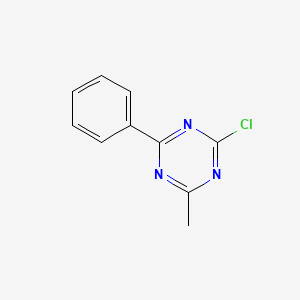

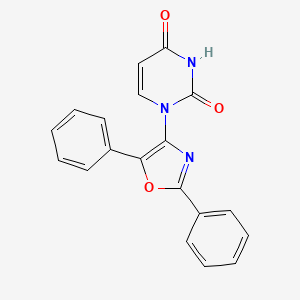

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine

概要

説明

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is a derivative of the 1,3,5-triazine family . Triazines are a special class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules . They are building blocks with fine-tuned electronic properties and have been identified as multifunctional, adaptable, and switchable .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The rich literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .科学的研究の応用

Synthesis and Characterization

The synthesis of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine derivatives and their characterization through elemental analysis and IR spectral studies is a significant application. These derivatives have been explored for their microbial activity against various bacteria, indicating their potential use in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).

Polyamide Synthesis

Another application involves the synthesis of aromatic polyamides with phenyl-1,3,5-triazine moieties. This research highlights the creation of thermally stable and organosoluble polyamides, demonstrating their utility in creating materials with enhanced mechanical and thermal properties (Yu et al., 2012).

Intermediate in Organic Synthesis

This compound is also utilized as an intermediate in the synthesis of other triazine derivatives, as evidenced by its use in producing various compounds like 2-methylamino-4-methoxyl-6-methyl-triazine (Lei Zhi-jiang, 2004).

Photoinitiator in Polymerization

This compound has applications in the field of polymer chemistry as well, particularly as a photoinitiator or co-initiator for the polymerization of acrylate monomers. Its efficiency in UV-crosslinking of acrylic adhesives and the increased efficiency of polymerization under visible light irradiation has been demonstrated (Kabatc, Czech, & Kowalczyk, 2011).

Crystal Engineering

In crystal engineering, the this compound scaffold is used for the self-assembly of hexagonal open frameworks. This application showcases its potential in designing new materials with specific crystal structures for various technological applications (Saha et al., 2005).

作用機序

Target of Action

Triazine compounds are known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .

Mode of Action

The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the triazine ring .

Biochemical Pathways

Triazine compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution.

Result of Action

The effects would likely depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine. For instance, the compound should be stored in a dark place, sealed, and in dry conditions . These factors could potentially affect the compound’s stability and, consequently, its efficacy.

将来の方向性

Research into the design and synthesis of novel antimicrobial molecules is being stimulated due to the increasing number of multidrug-resistant microbial pathogens . The development of new 1,3,5-triazine derivatives could potentially play a significant role in this research. Furthermore, the bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

特性

IUPAC Name |

2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHFNHGPRUIATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275371 | |

| Record name | 2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30937-70-3 | |

| Record name | 2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

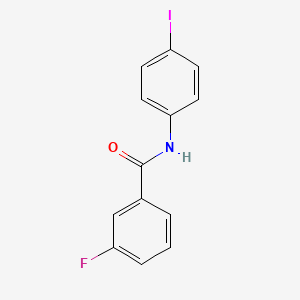

![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)